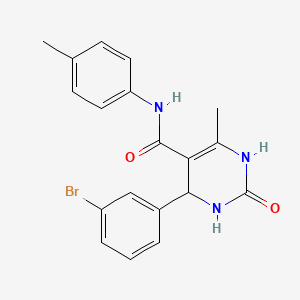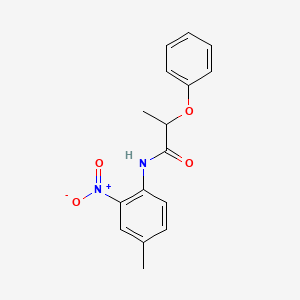![molecular formula C22H22O5 B4925905 ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4925905.png)
ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate, also known as EOMPB, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of chromones and is derived from the natural compound coumarin. EOMPB has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth. ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the levels of inflammatory molecules, such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α), in animal models of inflammation. ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in cells. In addition, ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has also been shown to have low toxicity in animal models, which makes it a safe compound to use in experiments. However, ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more studies are needed to determine the optimal dosage and treatment duration for ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate in different experimental models.
Zukünftige Richtungen
There are several future directions for the study of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate. First, more studies are needed to fully understand the mechanism of action of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate and its potential therapeutic applications. Second, studies are needed to determine the optimal dosage and treatment duration for ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate in different experimental models. Third, studies are needed to investigate the potential side effects of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate in animal models and in vitro studies. Fourth, studies are needed to investigate the potential synergistic effects of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate with other compounds or drugs. Finally, studies are needed to investigate the potential use of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate in human clinical trials.
Synthesemethoden
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 4-hydroxycoumarin with acetic anhydride to form 4-acetoxy-coumarin. The second step involves the reaction of 4-acetoxy-coumarin with benzaldehyde and methyl vinyl ketone to form the intermediate compound, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzylidene acetate. The final step involves the reaction of the intermediate compound with ethyl bromoacetate to form ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory effects in animal models of inflammation. ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells. In addition, ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has been studied for its potential anticancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-18(22(24)25-5-2)26-19-12-11-16-17(15-9-7-6-8-10-15)13-20(23)27-21(16)14(19)3/h6-13,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSILMCUKQCPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxybutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4925826.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4925828.png)
![3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4925830.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B4925838.png)

![1-(9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4925857.png)
![1-(3-chloro-4-methylphenyl)-4-[(5-methyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B4925862.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)
![N-[(4-nitrophenyl)sulfonyl]valine](/img/structure/B4925913.png)
![[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol](/img/structure/B4925914.png)
![N-cyclohexyl-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4925920.png)
![2-ethyl-7-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4925925.png)